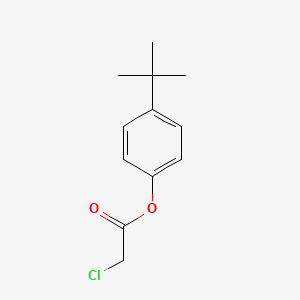

4-Tert-butylphenyl chloroacetate

Description

4-Tert-butylphenyl chloroacetate is an ester derivative of chloroacetic acid and 4-tert-butylphenol, with the chemical structure ClCH₂CO-O-C₆H₄-(C(CH₃)₃). It serves as a key intermediate in synthesizing zwitterionic surfactants, such as 4-tert-butylphenyl ethoxylate amidopropyl carboxybetaine (TEAC), which are valued for their amphiphilic properties in industrial applications . The compound is synthesized via nucleophilic substitution, where intermediate glycolic acid ethoxylate 4-tert-butylphenyl ether reacts with sodium chloroacetate under reflux conditions (85°C, ethanol/water solvent) . The tert-butyl group imparts steric bulk and hydrophobicity, influencing its reactivity and solubility.

Properties

CAS No. |

6291-99-2 |

|---|---|

Molecular Formula |

C12H15ClO2 |

Molecular Weight |

226.70 g/mol |

IUPAC Name |

(4-tert-butylphenyl) 2-chloroacetate |

InChI |

InChI=1S/C12H15ClO2/c1-12(2,3)9-4-6-10(7-5-9)15-11(14)8-13/h4-7H,8H2,1-3H3 |

InChI Key |

PYLFASLKMVYXQY-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)OC(=O)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Tert-butylphenyl chloroacetate typically involves the esterification of 4-tert-butylphenol with chloroacetic acid. The reaction is usually catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:

4-tert-butylphenol+chloroacetic acidH2SO44-Tert-butylphenyl chloroacetate+H2O

Industrial Production Methods: In an industrial setting, the production of 4-Tert-butylphenyl chloroacetate can be scaled up using continuous flow reactors. These reactors offer better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of flow microreactor systems has been reported to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 4-Tert-butylphenyl chloroacetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloroacetate moiety can be substituted by nucleophiles, such as amines or thiols, to form corresponding amides or thioesters.

Hydrolysis: In the presence of a base, the ester bond can be hydrolyzed to yield 4-tert-butylphenol and chloroacetic acid.

Oxidation: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or sulfonation, under appropriate conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous or alcoholic medium.

Hydrolysis: Aqueous sodium hydroxide or potassium hydroxide.

Oxidation: Nitric acid for nitration, sulfuric acid for sulfonation.

Major Products Formed:

Nucleophilic Substitution: Amides or thioesters.

Hydrolysis: 4-tert-butylphenol and chloroacetic acid.

Oxidation: Nitro or sulfonated derivatives of 4-tert-butylphenyl chloroacetate.

Scientific Research Applications

4-Tert-butylphenyl chloroacetate has found applications in various scientific research fields:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester bonds. It serves as a model substrate for investigating ester hydrolysis mechanisms.

Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds. Its derivatives may exhibit biological activities that could be harnessed for therapeutic purposes.

Mechanism of Action

The mechanism of action of 4-Tert-butylphenyl chloroacetate primarily involves its reactivity as an ester. The ester bond is susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions. The phenyl ring can also participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the compound. The molecular targets and pathways involved depend on the specific reactions and conditions employed.

Comparison with Similar Compounds

Structural and Molecular Characteristics

| Compound Name | Structure | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|

| 4-Tert-butylphenyl chloroacetate | ClCH₂CO-O-C₆H₄-(C(CH₃)₃) | ~242.7 | Tert-butyl (hydrophobic) |

| Methyl chloroacetate | ClCH₂CO-OCH₃ | 108.5 | Methyl (small alkyl) |

| 4-Tetradecyl chloroacetate | ClCH₂CO-O-(CH₂)₁₃CH₃ | ~306.9 | Long alkyl chain (C14) |

| Methyl 4-chlorophenylacetate | CH₃CO-O-C₆H₄-Cl | 184.6 | Chlorophenyl (electron-withdrawing) |

Key Observations :

- Steric Effects : The tert-butyl group in 4-tert-butylphenyl chloroacetate introduces significant steric hindrance, reducing its reactivity in nucleophilic substitutions compared to methyl chloroacetate .

- Hydrophobicity : The tert-butyl and tetradecyl groups enhance lipophilicity, making these compounds less water-soluble than methyl derivatives.

Reactivity and Stability

- Hydrolysis : Methyl chloroacetate hydrolyzes rapidly due to minimal steric hindrance, whereas 4-tert-butylphenyl chloroacetate exhibits slower hydrolysis, attributed to the bulky tert-butyl group .

- Nucleophilic Substitution : Methyl chloroacetate is widely used as an alkylating agent in pharmaceuticals and dyes due to high reactivity . In contrast, 4-tert-butylphenyl chloroacetate is primarily employed in controlled surfactant synthesis, where moderate reactivity is advantageous .

Functional Insights :

- Surfactant Performance : The tert-butyl group in TEAC enhances micelle formation by reducing critical micelle concentration (CMC), improving surfactant efficiency in aqueous solutions .

- Biological Roles : 4-Tetradecyl chloroacetate acts as a semiochemical in plants, leveraging its volatility for ecological signaling .

Physicochemical Properties

- Volatility : Methyl chloroacetate is highly volatile (bp: 130°C), while 4-tert-butylphenyl chloroacetate and 4-tetradecyl derivatives have higher boiling points due to increased molecular weight and hydrophobicity.

- Solubility: 4-Tert-butylphenyl chloroacetate is sparingly soluble in water but miscible in organic solvents like ethanol, aligning with its role in non-polar media .

Research Findings and Industrial Implications

- Synthetic Efficiency: The yield of 4-tert-butylphenyl chloroacetate in TEAC synthesis exceeds 85% under optimized conditions (12 h reflux, ethanol/water solvent) .

- Environmental Impact : Methyl chloroacetate’s high reactivity necessitates careful handling due to ecological toxicity, whereas 4-tert-butylphenyl derivatives pose lower acute hazards .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.